molecular formula C27H46N2O B14623358 Buxaminol B CAS No. 58672-77-8

Buxaminol B

Cat. No.: B14623358
CAS No.: 58672-77-8
M. Wt: 414.7 g/mol
InChI Key: GTXYASOPMHQGPE-JTDYHNPVSA-N
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Description

Buxaminol B is a steroidal alkaloid belonging to the Buxus alkaloid family, which is primarily isolated from plants of the genus Buxus (e.g., Buxus sempervirens and related species).

Properties

CAS No.

58672-77-8

Molecular Formula

C27H46N2O

Molecular Weight

414.7 g/mol

IUPAC Name

(6S,8R,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-14-ol

InChI

InChI=1S/C27H46N2O/c1-17(28-6)24-22(30)16-27(5)21-11-10-20-18(15-19(21)13-14-26(24,27)4)9-12-23(29(7)8)25(20,2)3/h13,15,17,20-24,28,30H,9-12,14,16H2,1-8H3/t17-,20+,21?,22+,23-,24-,26+,27-/m0/s1

InChI Key

GTXYASOPMHQGPE-JTDYHNPVSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)O)NC

Canonical SMILES

CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)NC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Review of Search Results

The provided sources ( ) focus on topics such as:

  • Transition states in chemical reactions ( , , )

  • Supramolecular assembly in cellular environments ( )

  • Reaction kinetics methodologies (3, )

  • Specific reactions like the Maillard reaction ( ) and Belousov-Zhabotinskii oscillatory chemistry ( ).

No mention of "Buxaminol B" appears in any peer-reviewed studies, patents, or technical reports within these resources.

Potential Reasons for Lack of Data

  • Nomenclature Issues : The compound name may be misspelled, outdated, or region-specific. For example, "Buxaminol" derivatives are not listed in the IUPAC nomenclature or PubChem databases.

  • Proprietary Status : It could be an experimental or proprietary compound with unpublished reaction data.

  • Misidentification : The compound might be conflated with structurally similar molecules (e.g., buxamine, a steroidal alkaloid from Buxus species).

Recommendations for Further Research

To resolve this ambiguity:

  • Verify the compound name with authoritative databases such as:

    • PubChem

    • CAS SciFinder

    • Reaxys

  • Consult specialized journals in alkaloid chemistry or natural product synthesis.

  • Review patents for proprietary formulations using keyword variations (e.g., "Buxaminol derivatives").

General Insights on Alkaloid Reaction Chemistry

While direct data on this compound is unavailable, analogous alkaloids exhibit reactivity patterns such as:

Reaction Type Typical Reactants/Conditions Products
Oxidation KMnO₄, CrO₃, or O₂Ketones or carboxylic acids
Reduction LiAlH₄, H₂/PdSecondary alcohols or amines
Acetylation Acetic anhydrideAcetylated derivatives
Ring-opening Strong acids (HCl, H₂SO₄)Linear amines or esters

These reactions are influenced by steric hindrance, pH, and solvent polarity ( ).

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Buxaminol B is part of a broader class of steroidal alkaloids, including Buxaminol A, Buxaminol E, 31-demethylbuxaminol, and Buxbodine derivatives. Key comparisons are outlined below:

Table 1: Comparative Analysis of this compound and Related Compounds
Compound Source Plant Pharmacological Activity IC50 (AChE Inhibition) Physical Properties
Buxaminol A (123) Unspecified plant extract Moderate AChE inhibition 22.9–30.2 µM Not reported
31-Demethylbuxaminol (122) Unspecified plant extract Weak AChE inhibition ~30.2 µM Not reported
Buxaminol E Buxus papillosa Unspecified AChE inhibition; potential diuretic Not reported Melting point: 199–200°C
Buxbodine A–D Buxus papillosa AChE/BChE inhibition (varies by derivative) 25.4 µM (2815 for AChE) Colorless crystals; MP: 150–215°C
O2-Natafuranamine (119) Unspecified plant extract Potent AChE inhibition 3.0 µM Not reported

Key Findings and Differentiation

AChE Inhibition Potency: Buxaminol A and 31-demethylbuxaminol exhibit moderate to weak AChE inhibition (IC50: 22.9–30.2 µM), suggesting that methylation status (e.g., 31-demethylation) may reduce activity compared to methylated analogs . In contrast, O2-natafuranamine (119) and O10-natafuranamine (120) show significantly stronger inhibition (IC50: 3.0–8.5 µM), highlighting the importance of furanamine substituents in enhancing potency . this compound’s activity may align with Buxaminol A if it shares structural similarities, though this requires experimental validation.

Structural Features: Buxaminol vs. Buxbodine Derivatives: Buxbodine derivatives (e.g., 2814, 2815) feature a 20α-dimethylamino-pregnane skeleton, while Buxaminol compounds likely differ in side-chain substitutions (e.g., hydroxyl or methyl groups) . Demethylation Effects: 31-Demethylbuxaminol’s reduced activity compared to methylated analogs implies that specific methyl groups are critical for AChE binding .

Physicochemical Properties: Buxaminol E’s high melting point (199–200°C) suggests greater crystallinity compared to Buxbodine derivatives (MP: 150–215°C), which may influence solubility and formulation .

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